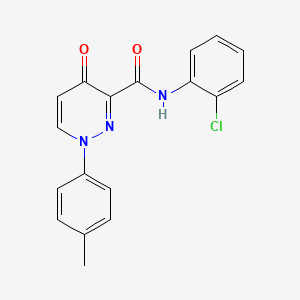

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a carboxamide backbone substituted with a 2-chlorophenyl group at the N-position and a 4-methylphenyl group at the 1-position of the pyridazine ring. Its molecular formula is C₁₉H₁₆ClN₃O₃, with a molecular weight of 369.81 g/mol .

Properties

Molecular Formula |

C18H14ClN3O2 |

|---|---|

Molecular Weight |

339.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C18H14ClN3O2/c1-12-6-8-13(9-7-12)22-11-10-16(23)17(21-22)18(24)20-15-5-3-2-4-14(15)19/h2-11H,1H3,(H,20,24) |

InChI Key |

FDNOAXRSMGBADK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to yield the dihydropyridazine ring

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target but generally include interactions with key proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*ClogP estimated based on structural analogs in .

†Yield from .

‡Predicted using substituent contributions.

Key Research Findings

- Substituent Impact : Chlorine at the 2-position (target compound) versus 3- or 4-positions (e.g., ’s 3-chlorophenyl analog) significantly alters electronic and steric profiles, affecting reactivity and binding .

- Synthetic Challenges : Lower yields in analogs with bulky groups (e.g., piperidinylpropoxy in ) highlight the need for optimized coupling conditions .

Biological Activity

N-(2-chlorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a dihydropyridazine core, which is known for its ability to interact with various biological targets. The presence of chlorophenyl and methylphenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics like ciprofloxacin, indicating promising antibacterial potential.

| Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 6.25 | 2.0 |

| Escherichia coli | 12.5 | 2.0 |

| Pseudomonas aeruginosa | 25.0 | 8.0 |

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal activity. It has been tested against various fungi, including Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition.

| Fungal Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Candida albicans | 8.0 | 16.0 |

| Aspergillus niger | 5.0 | 10.0 |

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in microbial metabolism and cell wall synthesis. For instance, docking studies have suggested strong binding affinities to enzymes such as DNA gyrase, which is critical for bacterial DNA replication.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was administered to cultures of Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent response in bacterial growth inhibition, suggesting that higher concentrations lead to increased antimicrobial activity.

Case Study 2: Antifungal Evaluation

A separate study focused on the antifungal properties against Candida albicans. The compound was tested in vitro using the broth microdilution method, revealing effective inhibition at concentrations lower than those required for traditional antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.